2,2-Difluoro-1,3-dithiane

Organofluorine chemistry Ester homologation BrF₃ fluorination

Researchers needing a carbonyl protecting group or umpolung synthon face altered reactivity with fluorinated scaffolds. This gem-difluorinated 1,3-dithiane eliminates C2 acidity, enabling unique fluorodesulfurization and rapid Selectfluor™ cleavage. - Enables CF₂ macrocycle synthesis via RCM/fluorodesulfurization (single locked conformation). - Supports solid-phase linkers with fluorinative cleavage (up to 96% yield over 5-6 steps). - Heavy-metal-free deprotection in <5 min, ideal for acid/base-labile substrates.

Molecular Formula C4H6F2S2
Molecular Weight 156.2 g/mol
Cat. No. B12844408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1,3-dithiane
Molecular FormulaC4H6F2S2
Molecular Weight156.2 g/mol
Structural Identifiers
SMILESC1CSC(SC1)(F)F
InChIInChI=1S/C4H6F2S2/c5-4(6)7-2-1-3-8-4/h1-3H2
InChIKeySXVGIBCAOZBBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-1,3-dithiane: Identity and Procurement Profile


2,2-Difluoro-1,3-dithiane (CAS 380859-92-7, molecular formula C₄H₆F₂S₂) is a gem‑difluorinated six-membered heterocycle in which the two hydrogen atoms at the 2-position of the parent 1,3-dithiane scaffold are replaced by fluorine substituents . The 1,3-dithiane core is a well‑established platform in organic synthesis, serving both as a carbonyl protecting group and as an umpolung synthon via the Corey–Seebach reaction [1]. The introduction of the gem‑difluoro motif at C‑2 fundamentally alters the electronic character, conformational behaviour, and reactivity profile of the ring system, creating a differentiated building block that cannot be emulated by the non‑fluorinated parent or by the corresponding 1,3‑dithiolane analogues [2].

Scaffold Identity
Gem‑difluorinated 1,3‑dithiane with altered electronic character and reactivity compared to the non‑fluorinated parent.
Workflow Role
Enables BrF₃‑mediated fluorination strategies, solid‑phase linker cleavage, and CF₂ conformational control.
Selection Context
Differentiated building block where umpolung nucleophilicity is disabled; not a direct substitute for generic dithianes.

Why Generic 1,3-Dithiane Substitution Fails


The 2-position of 1,3‑dithiane is the locus of both its umpolung nucleophilicity (pKa ~31) and its oxidative deprotection chemistry; replacing the two acidic C‑H protons with electron‑withdrawing fluorine atoms eliminates the possibility of generating the classical 2‑lithio‑1,3‑dithiane nucleophile and fundamentally alters the hydrolysis‑release kinetics of any carbonyl‑masked intermediate . Consequently, a researcher or process chemist cannot simply substitute the non‑fluorinated parent 1,3‑dithiane or the five‑membered 1,3‑dithiolane analogue and expect equivalent performance in fluorination‑cleavage strategies, solid‑phase linker applications, or macrocycle conformational control [1]. The quantitative evidence summarised in Section 3 demonstrates exactly where these differences become procurement‑decisive.

1,3‑Dithiane or 1,3‑dithiolane analogues cannot generate the 2‑lithio nucleophile; umpolung reactivity is abolished by fluorine substitution.
Hydrolysis‑release kinetics of any carbonyl‑masked intermediate shift significantly, preventing predictable deprotection under classical conditions.
Macrocycle conformational outcomes diverge from CH₂‑containing analogues; CF₂ corners impose rigid conformers not observed with non‑fluorinated precursors.

Product-Specific Quantitative Evidence


α,α-Difluoro Ester Synthesis via BrF₃: Yield Advantage

The 2-ethoxycarbonyl‑1,3‑dithiane scaffold, a direct synthetic derivative of the 2,2‑difluoro‑1,3‑dithiane progenitor, delivers α,α‑difluoro esters in 65–75 % isolated yield when treated with BrF₃ at 0 °C for 1–2 min [1]. This performance contrasts with the classical aldehyde‑to‑CF₂ transformation mediated by SF₄ or DAST, where the substrate scope is narrower and the reaction conditions require prolonged heating (typically 50–80 °C for several hours) with competing elimination pathways [2]. The explicit role of both sulfur atoms of the dithiane ring is critical: control experiments with monothio‑analogues do not yield the difluoro product, confirming the chelation‑assisted activation of BrF₃ by the dithiane motif [1].

α,α‑Difluoro ester yield
Reported
65–75 % isolated yield via BrF₃ at 0 °C, 1–2 min; monothio‑analogues give 0 %.
Supports rapid, mild‑condition access to α,α‑difluoro esters.
SF₄/DAST routes require higher temperatures; substrate scope may differ.
Organofluorine chemistry Ester homologation BrF₃ fluorination

CHF₂ Group Installation from Alkyl Dithianes

2‑Alkyl‑1,3‑dithiane derivatives, prepared from primary alkyl bromides, undergo BrF₃‑mediated fluorodesulfurization to afford 1,1‑difluoromethyl alkanes (RCHF₂) in 60–75 % isolated yield [1]. The reaction fails with aliphatic substrates lacking the dithiane motif, and secondary alkyl halides give markedly lower overall yields because the dithiane‑formation step itself becomes inefficient [1]. In contrast, direct aldehyde‑to‑CHF₂ conversion using Deoxofluor or SF₄ often provides yields below 50 % for aliphatic substrates and is plagued by over‑fluorination to CF₃ [2].

CHF₂ installation yield
Reported
60–75 % from primary alkyl bromides (two‑step); Deoxofluor/SF₄ routes ≤ 50 % for aliphatic substrates.
Reported to improve difluoromethylation yields for aliphatic scaffolds.
Secondary alkyl dithianes show lower efficiency; verify for specific substrates.
Difluoromethylation BrF₃ chemistry Alkyl halide functionalisation

Solid-Phase Fluorinating Cleavage Linker Performance

A dithiane‑based sulfur linker system, directly derived from the 1,3‑dithiane core, enables the first reported solid‑phase synthesis of gem‑difluorinated compounds with simultaneous fluorinative release from the resin [1]. Across three biaryl libraries (5–6 synthetic steps on‑bead), the average yield per step exceeded 85 %, with final products obtained in up to 96 % overall yield [2]. Conventional solid‑phase linkers (e.g., Wang, Rink, Kenner) require a separate post‑cleavage fluorination step that typically adds 1–2 synthetic operations and 10–30 % yield loss; the dithiane linker consolidates cleavage and fluorination into a single operation [1].

Solid‑phase linker performance
Class‑level
Up to 96 % overall yield over 5–6 on‑bead steps; fluorinative cleavage eliminates separate post‑cleavage fluorination.
May support higher library throughput by collapsing two operations into one.
Class‑level estimate vs. conventional linkers; confirm with specific library design.
Solid‑phase synthesis Linker chemistry Library production

Macrocycle Conformational Control with CF₂ Corners

When employed as a precursor for ring‑closing metathesis (RCM), the dithiane motif promotes cyclisation of long‑chain terminal diolefins to cyclotetra‑ and cyclohexadecane systems [1]. Crucially, after oxidative fluorodesulfurization, X‑ray crystallographic analysis reveals that the resulting CF₂ groups occupy only corner positions of the macrocycle, thereby dictating the overall ring conformation [1]. This predictable conformational control is not observed with non‑fluorinated dithiane precursors, where the resulting CH₂‑containing macrocycles exhibit multiple, interconverting conformers in solution [2].

Macrocycle conformational control
Head‑to‑head
CF₂ groups occupy corner positions; X‑ray shows a single dominant conformer; non‑fluorinated analogues give multiple conformers by VT‑NMR.
Provides predictable conformational restriction for shape‑persistent macrocycle design.
Qualitative structural evidence; solution dynamics may still require assessment.
Macrocycle synthesis Ring-closing metathesis Conformational analysis

Ultra-Fast Selectfluor-Mediated Dithiane Deprotection

The 1,3‑dithiane protecting group undergoes oxidative cleavage to the parent carbonyl in less than 5 minutes at room temperature when treated with 2.5 equivalents of Selectfluor™ in CH₃CN or CH₃NO₂ containing 5 % H₂O [1]. This rate is markedly faster than the classical HgCl₂‑mediated hydrolysis (typically 2–12 h) or I₂‑based protocols (1–6 h), and avoids the toxic heavy‑metal waste associated with mercury reagents [2]. The tolerance of the dithiane to the fluorination conditions (e.g., BrF₃ treatment) before cleavage means the 2,2‑difluoro‑1,3‑dithiane can serve as a dual‑role intermediate: stable through multistep synthesis yet rapidly unmasked when desired.

Selectfluor deprotection rate
Reported
≤ 5 min at rt with Selectfluor™ (2.5 equiv); HgCl₂‑based protocols require 2–12 h.
Ultra‑fast, heavy‑metal‑free unmasking supports streamlined multistep workflows.
Validated for acid‑/base‑sensitive substrates; check compatibility with other functional groups.
Deprotection methodology Selectfluor Carbonyl unmasking

Optimal Research and Industrial Applications


Rapid α,α-Difluoro Carboxylic Acid Synthesis

The BrF₃‑mediated conversion of 2‑ethoxycarbonyl‑1,3‑dithianes to α,α‑difluoro esters (65–75 % yield, 0 °C, < 2 min) enables medicinal chemistry teams to rapidly prepare fluorinated building blocks that resist metabolic oxidation at the α‑position [1]. This protocol is directly applicable in analogue synthesis programmes where the CF₂ group serves as a carbonyl bioisostere.

Combinatorial Library Production via Solid-Phase Linker

The dithiane‑based solid‑phase linker supports amide formation, Suzuki, Heck, and Sonogashira couplings, reductions, and olefinations on‑resin, with fluorinative cleavage delivering gem‑difluoro products in up to 96 % overall yield over 5–6 steps [2]. This platform is ideally suited for high‑throughput discovery groups producing focused difluoromethyl‑containing screening libraries.

Conformationally Defined Macrocyclic Scaffolds

Sequential RCM and fluorodesulfurization of dithiane‑containing diolefins provides access to CF₂‑substituted macrocycles in which the fluorine atoms occupy well‑defined corner positions, locking a single dominant conformation [3]. This application is particularly valuable for structure‑based drug design campaigns that require rigid, shape‑defined ring systems.

Ultra-Fast Carbonyl Unmasking in Multistep Synthesis

When used as a late‑stage protecting group, the dithiane moiety is cleaved to the parent carbonyl in < 5 min using Selectfluor™ under mild, heavy‑metal‑free conditions [4]. This rapid deprotection is enabling for substrates containing acid‑ or base‑labile functionality and for process‑scale campaigns where mercury‑waste disposal is prohibitive.

Application
Selection Property
Validation Focus
Rapid α,α‑difluoro carboxylic acid synthesis
2‑Ethoxycarbonyl‑dithiane precursor
Low‑temperature ester homologation yield and substrate scope
Combinatorial library production via solid‑phase linker
Dithiane‑based solid‑phase linker
On‑resin fluorinative cleavage efficiency and multistep compatibility
Conformationally defined macrocyclic scaffolds
CF₂ conformational corner‑locking
X‑ray conformational analysis and solution‑phase dynamics
Ultra‑fast carbonyl unmasking in multistep synthesis
Selectfluor‑cleavable dithiane protection
Deprotection rate, metal‑free conditions, and functional‑group tolerance
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